molecular formula C9H11NO3 B13918340 Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B13918340
M. Wt: 181.19 g/mol
InChI Key: YDSRJOYRBFWCCI-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with appropriate reagents. One common method includes the use of dimethylformamide and dichloromethane, cooled in an ice bath, followed by the addition of phosphorus oxychloride . This reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 2-carboxy-5-methyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 2-hydroxymethyl-5-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrrole ring structure allows for π-π interactions with aromatic amino acids, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
  • Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the formyl and methyl groups on the pyrrole ring. This arrangement influences its reactivity and interaction with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3

InChI Key

YDSRJOYRBFWCCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C)C=O

Origin of Product

United States

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